molecular formula C12H13F3N2O2 B2758671 1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol CAS No. 2034573-68-5

1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B2758671
CAS No.: 2034573-68-5
M. Wt: 274.243
InChI Key: IGLMYYBFSBMJJW-UHFFFAOYSA-N
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Description

1-(Pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol (CAS 2034573-68-5) is a chemical building block with the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 g/mol . This compound features a piperidine core bearing a trifluoromethyl group and a hydroxyl group at the 4-position, which is further functionalized with a pyridine-4-carbonyl moiety. This specific architecture, particularly the presence of the trifluoromethyl group, is of significant interest in medicinal chemistry and drug discovery, as it can influence the molecule's metabolic stability, lipophilicity, and binding affinity . Compounds with the 1-arylcarbonyl-4-oxy-piperidine structure have been investigated for their potential in the treatment of neurodegenerative diseases . Furthermore, structurally related pyridine and piperidine derivatives are frequently utilized in the synthesis of more complex molecules for pharmaceutical research, including those studied for antitumor activity and kinase inhibition . As a versatile scaffold, this compound is valuable for constructing targeted libraries in hit-to-lead optimization campaigns. It is supplied with a minimum purity of 90% . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the material appropriately in a controlled laboratory environment.

Properties

IUPAC Name

[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O2/c13-12(14,15)11(19)3-7-17(8-4-11)10(18)9-1-5-16-6-2-9/h1-2,5-6,19H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLMYYBFSBMJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(F)(F)F)O)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Hydroxylation: The hydroxyl group is added via a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Pyridine Ring: The pyridine ring is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine derivative.

    Methanone Linkage Formation: The final step involves forming the methanone linkage, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone linkage can be reduced to a methylene group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a methylene derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H13F3N2O2C_{12}H_{13}F_3N_2O_2 and a molecular weight of approximately 274.2390 g/mol. Its structure includes a piperidine ring substituted with a pyridine carbonyl group and a trifluoromethyl group, which are pivotal for its biological activity.

Pharmaceutical Applications

  • Anticancer Activity :
    • Research indicates that derivatives of piperidinyl compounds, including 1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol, exhibit promising anticancer properties. They have been studied for their potential to inhibit various cancer cell lines, particularly those associated with melanoma and metastatic cancers .
    • A notable study highlighted its role in modulating cellular pathways involved in cancer progression, making it a candidate for further investigation as an anticancer agent .
  • Inflammatory Diseases :
    • The compound has shown potential in the treatment of inflammatory diseases by modulating immune responses. Its ability to influence cellular pathways suggests it could be developed into therapeutic agents for conditions such as rheumatoid arthritis or inflammatory bowel disease .
  • Drug Screening and Development :
    • The compound's unique structural characteristics allow it to serve as a lead compound in drug discovery programs. Its derivatives can be synthesized and screened for various biological activities, facilitating the identification of new therapeutic agents .

Synthetic Methodologies

  • Synthesis Techniques :
    • Various synthetic routes have been explored for the preparation of this compound. These include the use of radical reactions and azidation methods to construct C(sp³)-N bonds, which are crucial for developing biologically active compounds .
    • The compound can also be synthesized through multi-step reactions involving the selective functionalization of piperidine derivatives, allowing for the introduction of diverse substituents that can enhance its pharmacological properties .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of melanoma cells; potential for further development as an anticancer drug.
Inflammatory DiseasesModulated immune responses; suggested therapeutic applications in inflammatory conditions.
Drug DevelopmentServed as a lead compound in drug screening; potential for synthesizing derivatives with enhanced activity.
Synthetic MethodologiesExplored radical azidation methods for constructing C(sp³)-N bonds; significant for drug synthesis.

Mechanism of Action

The mechanism of action of 1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-[3-Fluoro-2-(Trifluoromethyl)Pyridine-4-Carbonyl]Piperidin-4-Ol (CAS: 2126176-86-9)

  • Structure : Differs by an additional fluorine atom at the 3-position of the pyridine ring.
  • Synthesis : Likely prepared via cross-coupling reactions analogous to (e.g., nickel-catalyzed couplings) .

1-[4-(Trifluoromethyl)Pyrimidin-2-Yl]Piperidin-4-Ol (CAS: 401930-07-2)

  • Structure : Replaces the pyridine ring with a pyrimidine ring.
  • Activity : Pyrimidine derivatives are common in kinase inhibitors and antitubercular agents (e.g., hydrazone-linked thioureas in ). The trifluoromethyl group may enhance binding to hydrophobic pockets .
  • Molecular Weight : 247.22 g/mol, lower than the target compound due to pyrimidine’s smaller ring system .

1-(4-Trifluoromethylphenyl)Piperidin-4-Ol (CAS: 681508-70-3)

  • Structure : Substitutes the pyridine-carbonyl group with a phenyl ring.
  • Activity: Likely exhibits GPCR modulation (e.g., serotonin receptors), as seen in the 5-HT1F antagonist 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (Ki = 11 nM for 5-HT1F) .
  • Synthesis : Synthesized via nickel-catalyzed cross-coupling of 4-bromobenzotrifluoride with 4-hydroxypiperidine (76% yield) .

Key Comparative Data

Compound Core Structure Substituents Biological Target/Activity Synthesis Yield Molecular Weight (g/mol)
Target Compound Piperidin-4-ol Pyridine-4-carbonyl, CF3 Inferred enzyme inhibition N/A ~277.23*
1-[3-Fluoro-2-(CF3)Pyridine-4-Carbonyl] Piperidin-4-ol 3-Fluoro-pyridine-4-carbonyl, CF3 Potential CYP51 inhibition ~65–84%† 292.23
1-[4-(CF3)Pyrimidin-2-Yl] Piperidin-4-ol Pyrimidin-2-yl, CF3 Antitubercular/kinase inhibition 50–65%‡ 247.22
1-(4-CF3Phenyl) Piperidin-4-ol Phenyl, CF3 5-HT1F antagonism (Ki = 11–343 nM) 76% 261.24

*Calculated based on molecular formula.
†Yields from analogous cross-coupling reactions .
‡Yields from (50–65% for pyridine/pyrimidine couplings).

Pharmacological Specificity

  • Receptor Binding : Pyridine/pyrimidine-based derivatives (e.g., UDO, UDD) show specificity for CYP51 over off-target enzymes, while phenyl-substituted analogs (e.g., 1-(4-CF3phenyl)piperidin-4-ol) may target serotonin receptors .
  • Potency: The 5-HT1F antagonist in demonstrates nanomolar affinity (Ki = 11 nM), highlighting the impact of bulky substituents (e.g., naphthalen-2-yloxy) on receptor selectivity .

Biological Activity

1-(Pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies highlighting its efficacy against various diseases.

Chemical Structure and Properties

The compound's chemical formula is C13H12F3N2OC_{13}H_{12}F_3N_2O, and it features a piperidine ring substituted with a pyridine carbonyl and a trifluoromethyl group. These structural components are critical for its biological activity, influencing both potency and selectivity.

Antiproliferative Effects

Recent studies have demonstrated that derivatives of this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.70 ± 0.14 μM in HL60 leukemia cells, indicating strong cytotoxicity . Other derivatives with similar structures also displayed IC50 values ranging from 0.90 to 3.30 μM across different leukemia cell lines, emphasizing the importance of fluorinated substituents in enhancing biological activity .

The biological activity of this compound is attributed to its ability to modulate specific cellular pathways. It has been shown to inhibit key enzymes involved in metabolic processes, which can lead to apoptosis in cancer cells. The presence of the trifluoromethyl group is particularly noteworthy as it contributes to metabolic stability and enhances the compound's overall bioactivity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyridine rings significantly affect the compound's potency. For example, the introduction of electron-withdrawing groups like trifluoromethyl has been linked to improved cytotoxic effects . Table 1 summarizes various derivatives and their corresponding IC50 values against different cancer cell lines.

CompoundStructureIC50 (μM)Cell Line
4gStructure1.00 ± 0.42HEL
14cStructure0.59 ± 0.00MCF7
14dStructure1.05 ± 0.64HL60
14eStructure1.10 ± 0.14HL60

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Study on Leukemia Cells : A study evaluated the cytotoxic effects of various derivatives in HL60 and K562 cell lines, finding that compounds with trifluoromethyl substitutions exhibited superior activity compared to their non-fluorinated counterparts .
  • Inhibition of PHGDH : Another research focused on the inhibition of phosphoglycerate dehydrogenase (PHGDH), revealing that certain derivatives displayed potent inhibition at micromolar concentrations, suggesting potential therapeutic applications in metabolic disorders .

Q & A

Basic: What are the established synthetic routes for 1-(pyridine-4-carbonyl)-4-(trifluoromethyl)piperidin-4-ol, and how are intermediates purified?

Methodological Answer:
The compound is typically synthesized via a two-step approach:

Formation of the piperidin-4-ol core : 4-(Trifluoromethyl)piperidin-4-ol can be synthesized through nucleophilic addition to a ketone precursor, followed by reduction. For example, Grignard reagents or trifluoromethylation agents (e.g., TMSCF₃) are used to introduce the CF₃ group .

Coupling with pyridine-4-carbonyl chloride : The hydroxyl group on piperidine reacts with pyridine-4-carbonyl chloride under Schotten-Baumann conditions (using a base like NaOH in dichloromethane/water biphasic system). Purification involves column chromatography (silica gel, gradient elution with hexanes/EtOAc) .
Key Purification Techniques :

  • Recrystallization : For intermediates, ethanol/water mixtures yield high-purity crystals .
  • Chromatography : Reverse-phase HPLC or silica-based columns resolve polar byproducts .

Basic: How is the structure of this compound validated, and what spectroscopic data are critical?

Methodological Answer:
Validation requires multimodal spectroscopy:

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (~δ 120-125 ppm in ¹³C NMR). Piperidine protons show distinct splitting patterns (e.g., axial/equatorial Hs at δ 1.5–4.0 ppm). The pyridine-4-carbonyl moiety exhibits aromatic protons at δ 7.5–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3350 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and fragments (e.g., loss of CF₃ or pyridine ring) .

Advanced: How can researchers optimize the coupling efficiency between pyridine-4-carbonyl chloride and 4-(trifluoromethyl)piperidin-4-ol?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Dichloromethane minimizes side reactions (e.g., hydrolysis) compared to THF .
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates acyl transfer in non-polar solvents, improving yields from ~50% to >80% .
  • Temperature Control : Reactions at 0–5°C suppress racemization of the piperidine core .
  • In-situ Monitoring : TLC (Rf ~0.3 in 30% EtOAc/hexanes) identifies incomplete coupling, prompting reagent stoichiometry adjustments .

Advanced: How to reconcile contradictory reports on this compound’s biological activity (e.g., CNS vs. antimicrobial)?

Methodological Answer:
Contradictions arise from structural analogs or assay conditions. Researchers should:

  • Validate Purity : Impurities (e.g., residual CF₃ precursors) may skew activity. Use HPLC (>95% purity) and elemental analysis .
  • Structural Modifications : Compare activities of derivatives (e.g., replacing pyridine with pyrimidine) to isolate pharmacophores. For example, 4-(trifluoromethyl)piperidin-4-ol derivatives show dopamine D2 antagonism, while pyridine-4-carbonyl analogs exhibit antitubercular activity .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCRs vs. Mycobacterium tuberculosis H37Rv for antimicrobial tests) .

Advanced: What computational methods predict this compound’s binding affinity for neurological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with dopamine D2 receptors. The CF₃ group’s electronegativity enhances hydrophobic binding to receptor pockets .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of the piperidine-pyrethroid complex in lipid bilayers, revealing torsional flexibility critical for activity .
  • QSAR Models : Train models using datasets of piperidine derivatives to correlate substituents (e.g., CF₃ position) with IC₅₀ values .

Safety: What precautions are essential when handling this compound due to its reactive groups?

Methodological Answer:

  • Storage : Store at –20°C under argon to prevent hydroxyl group oxidation. Desiccate to avoid hygroscopic decomposition .
  • Handling : Use nitrile gloves and fume hoods. The CF₃ group may release HF upon pyrolysis; neutralize spills with calcium carbonate .
  • Waste Disposal : Hydrolyze in basic ethanol (pH >10) to break the carbonyl-piperidine bond before incineration .

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